molecular formula C8H5IN2S B1393052 5-Iodo-2-(pyridin-3-yl)thiazole CAS No. 1187830-48-3

5-Iodo-2-(pyridin-3-yl)thiazole

Cat. No. B1393052
M. Wt: 288.11 g/mol
InChI Key: XVVFOUKAALHWGR-UHFFFAOYSA-N
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Description

5-Iodo-2-(pyridin-3-yl)thiazole is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring . The compound has a linear formula of C8H5IN2S .


Synthesis Analysis

The synthesis of thiazole derivatives, including 5-Iodo-2-(pyridin-3-yl)thiazole, often involves a multi-step synthetic procedure . For instance, a cyclization reaction between α-haloketone and thioamide can yield pyridine thiazole derivatives .


Molecular Structure Analysis

The molecular structure of 5-Iodo-2-(pyridin-3-yl)thiazole consists of a thiazole ring attached to a pyridine ring . The compound has a molecular weight of 288.11 g/mol.

Scientific Research Applications

Anti-Fibrosis Activity

5-Iodo-2-(pyridin-3-yl)thiazole derivatives have been synthesized and evaluated for their potential anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .

Antimicrobial Properties

Thiazole derivatives, including those with a pyridinyl group, are known for their antimicrobial activities. This makes them valuable in the development of new antimicrobial agents that could be effective against resistant strains of bacteria .

Anticancer Applications

Compounds containing the thiazole moiety have been reported to exhibit anticancer activities. The structure of 5-Iodo-2-(pyridin-3-yl)thiazole could be utilized in the design of new anticancer drugs, leveraging its potential to interfere with cancer cell proliferation .

Antiviral Uses

The thiazole ring is a common feature in antiviral drugs. Research into 5-Iodo-2-(pyridin-3-yl)thiazole could lead to the development of novel antiviral medications, especially for viruses that have developed resistance to current treatments .

Herbicidal Activity

Some derivatives of 5-Iodo-2-(pyridin-3-yl)thiazole have shown herbicidal activities, suggesting their use in agricultural chemistry for the development of new herbicides that could selectively target weed species without harming crops .

Antifungal Effects

Thiazole derivatives have been found to possess significant antifungal activities. This property can be harnessed to create new antifungal agents, which are crucial in both medical and agricultural settings to combat fungal infections and diseases .

Material Science Applications

The structural properties of 5-Iodo-2-(pyridin-3-yl)thiazole make it a candidate for use in material science, particularly in the synthesis of organic polymers that require specific electronic or photonic properties .

Pharmaceutical Drug Design

The thiazole ring is a key feature in many pharmaceutical drugs, including those used for treating depression, ulcers, inflammation, HIV/AIDS, and cancer. The unique structure of 5-Iodo-2-(pyridin-3-yl)thiazole could be instrumental in the design of new drugs with improved efficacy and reduced side effects .

Future Directions

Thiazole derivatives, including 5-Iodo-2-(pyridin-3-yl)thiazole, have been the focus of many research studies due to their wide range of biological activities . Future research may focus on exploring new synthetic methods, studying their biological activities, and developing new therapeutic agents based on these compounds .

properties

IUPAC Name

5-iodo-2-pyridin-3-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2S/c9-7-5-11-8(12-7)6-2-1-3-10-4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVFOUKAALHWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(S2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680531
Record name 3-(5-Iodo-1,3-thiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-(pyridin-3-yl)thiazole

CAS RN

1187830-48-3
Record name 3-(5-Iodo-1,3-thiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Liu, Q Shen - Organic Chemistry Frontiers, 2019 - pubs.rsc.org
The synthesis and characterization of a bistrifluoromethylated organocuprate [Ph4P]+[Cu(CF3)2]− and its reactions with a variety of activated heteroaryl bromides, chlorides and iodides …
Number of citations: 18 pubs.rsc.org

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